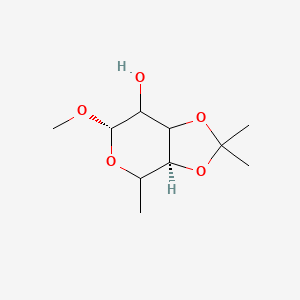
Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside and its derivatives involves several key steps, including isopropylidenation, condensation, and selective protection and deprotection strategies. For instance, a study detailed the synthesis and the crystal structure of a related compound, illustrating the application of X-ray diffraction for structural determination, and highlighting the importance of isopropylidene groups in stabilizing the galactopyranoside structure (Hoogendorp, Kok, & Romers, 1983).
Molecular Structure Analysis
The molecular structure of derivatives of Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside has been elucidated through various methods, including X-ray crystallography. The studies reveal detailed insights into the conformation and configuration of the galactopyranoside rings and the impact of isopropylidene and acetyl groups on the structure. For example, one study showed that the β-D-galactosyl rings are slightly distorted due to the isopropylidene group, with the α-D-galactoside ring being severely distorted, providing insights into the structural dynamics of such compounds (Hoogendorp, Kok, & Romers, 1983).
Chemical Reactions and Properties
Chemical reactions involving Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside include its use as a key intermediate in the formation of more complex carbohydrate structures. The reactivity of the isopropylidene group plays a crucial role in such transformations, enabling selective protection and deprotection, which are fundamental in the stepwise synthesis of complex molecules. For instance, the synthesis of cyanohydrins from a related derivative highlights the compound's versatility in organic synthesis, demonstrating its utility in constructing carbon-nitrogen bonds under specific reaction conditions (Steiner, Langer, Bella, & Koóš, 2013).
Aplicaciones Científicas De Investigación
Synthesis of Secondary Sugar Sulfonic Acids
Research has demonstrated the use of Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside in the synthesis of secondary sugar sulfonic acids. This process involves nucleophilic displacement reactions, aiming to replace sulfate esters with sulfonic acids in glycosaminoglycans or oligosaccharide ligands, which could have implications for understanding and manipulating complex biological systems (Lipták et al., 2004).
Hydroxyamino Sugar Synthesis for Calicheamicins
Another study focused on preparing hydroxyamino sugar derivatives from D-galactose, utilizing Methyl 6-Deoxy-2,3-O-isopropylidene-4-O-mesyl-α-D-galactopyranoside. This process is part of synthesizing calicheamicins, a group of enediyne antitumor antibiotics. The research provides a foundation for developing complex molecules with potential therapeutic applications (Rainer & Scharf, 1993).
Conversion to L-Arabino-Hexos-5-Ulose Derivatives
A study by Barili et al. (1989) explored the conversion of O-protected 3,4-O-isopropylidene-β-D-galactopyranosides into 4-deoxy-α-L-threo-hex-4-enopyranosides and L-arabino-hexos-5-ulose derivatives. This research highlights the compound's utility in synthesizing structurally unique sugars, which can be crucial for studying carbohydrate chemistry and its biological implications (Barili et al., 1989).
Synthesis of N-Acetyl-2'-O-Methyllactosamine
Another application is seen in the synthesis of complex sugars like N-acetyl-2'-O-methyllactosamine, where the isopropylidene-protected derivatives serve as key intermediates. This synthesis involves multiple steps, including protection, condensation, and deprotection, showcasing the compound's versatility in glycoscience research (Abbas, Piskorz, & Matta, 1987).
Stereocontrolled Synthesis of 2-Deoxy-Galactopyranosides
Research by Yang et al. (2018) presented a stereocontrolled synthesis method for 2-deoxy-galactopyranosides using isopropylidene-protected glycosyl donors. This method highlights the strategic use of protective groups to achieve desired stereochemical outcomes in sugar synthesis, which is fundamental in developing biologically active carbohydrates (Yang, Chen, Sweeney, Lowary, & Liang, 2018).
Propiedades
IUPAC Name |
(3aS,6S)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-7-8(15-10(2,3)14-7)6(11)9(12-4)13-5/h5-9,11H,1-4H3/t5?,6?,7-,8?,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONDNTMXANWPHZ-DUKYRCAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C(O1)OC)O)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]2C(C([C@H](O1)OC)O)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)

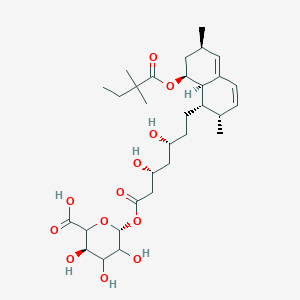
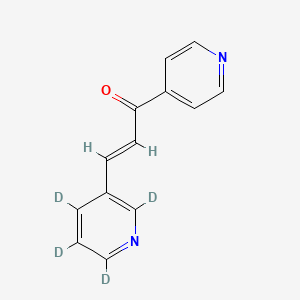
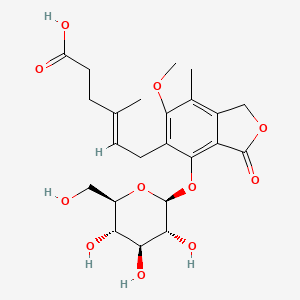




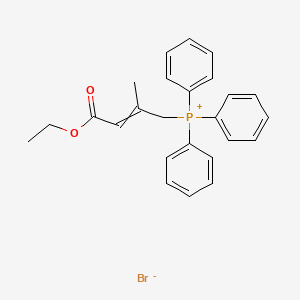
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)
